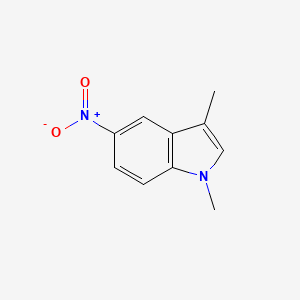
1,3-Dimethyl-5-nitro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-5-nitro-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-5-nitro-1H-indole can be synthesized through various methods. One common approach involves the nitration of 1,3-dimethylindole using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure selective nitration at the 5-position .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process .
化学反応の分析
Types of Reactions
1,3-Dimethyl-5-nitro-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and alkylation, due to the electron-rich nature of the indole nucleus.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.
Electrophilic Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 1,3-Dimethyl-5-amino-1H-indole.
Electrophilic Substitution: Various halogenated, sulfonated, or alkylated derivatives of this compound.
科学的研究の応用
1,3-Dimethyl-5-nitro-1H-indole has several scientific research applications:
作用機序
The mechanism of action of 1,3-dimethyl-5-nitro-1H-indole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the indole nucleus can bind to specific receptors or enzymes, modulating their activity and resulting in biological effects .
類似化合物との比較
Similar Compounds
1,3-Dimethylindole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
5-Nitroindole:
Uniqueness
1,3-Dimethyl-5-nitro-1H-indole is unique due to the presence of both methyl groups and the nitro group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
生物活性
1,3-Dimethyl-5-nitro-1H-indole is a significant compound within the indole family, noted for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Overview of Biological Activities
This compound exhibits a range of biological activities that include:
- Antiviral Properties : Demonstrated efficacy against several viral strains.
- Anti-inflammatory Effects : Inhibition of inflammatory pathways.
- Anticancer Activity : Potential to induce apoptosis in cancer cells.
- Antimicrobial Properties : Effective against various bacterial and fungal pathogens.
The biological activity of this compound is largely attributed to its structural features:
- The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
- The indole nucleus may bind to specific receptors or enzymes, modulating their activity and resulting in various biological effects.
Efficacy Against Bacterial Strains
Recent studies have highlighted the antimicrobial potential of this compound:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 16 µg/mL | Weak growth inhibitor |
| C. neoformans | ≤0.25 µg/mL | Non-toxic selective antifungal |
The compound has shown selective antifungal activity without significant cytotoxicity at effective doses. This makes it a candidate for further investigation as an antifungal agent.
Comparative Analysis with Similar Compounds
In comparison with other indole derivatives, this compound's unique structure allows it to exhibit distinct reactivity and biological activity. For example:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 1,3-Dimethylindole | Lacks nitro group | Reduced reactivity |
| 5-Nitroindole | Similar nitro group | Different chemical reactivity |
The presence of both methyl and nitro groups in this compound enhances its potential as a pharmaceutical precursor.
Anticancer Potential
Research indicates that this compound may induce apoptosis in cancer cells through various pathways. The nitro group is essential for its anticancer activity, as demonstrated by studies that replaced it with other substituents and observed significantly reduced efficacy .
Case Studies and Research Findings
A study investigating the structure-activity relationship (SAR) of indole derivatives revealed that the presence of the nitro group at the 5-position is crucial for maintaining high levels of antibacterial and anticancer activities. The following key findings were reported:
特性
IUPAC Name |
1,3-dimethyl-5-nitroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-6-11(2)10-4-3-8(12(13)14)5-9(7)10/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVOAOAJIGWRHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













